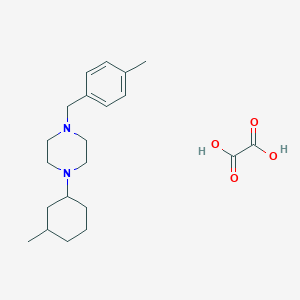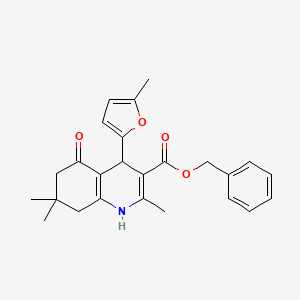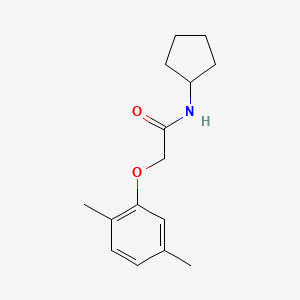
1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate, also known as MBMC, is a novel psychoactive substance that belongs to the class of piperazine derivatives. It has gained popularity in recent years as a recreational drug due to its euphoric and stimulant effects. However, MBMC has also shown potential in scientific research for its unique properties and mechanism of action.
作用機序
The mechanism of action of 1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate is not fully understood, but it is believed to involve the modulation of neurotransmitter release and receptor binding. 1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its euphoric and stimulant effects. 1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate has also been found to bind to various receptors such as serotonin and adrenergic receptors, which may further contribute to its psychoactive effects.
Biochemical and Physiological Effects
1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate has been shown to have various biochemical and physiological effects in animal models. In rats, 1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate has been found to increase locomotor activity and induce hyperthermia. 1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate has also been shown to increase heart rate and blood pressure in rats. In vitro studies have shown that 1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate can inhibit the reuptake of dopamine and norepinephrine, which may contribute to its stimulant effects.
実験室実験の利点と制限
1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate has several advantages for lab experiments, such as its relatively high potency and selectivity for certain receptors. However, 1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate also has several limitations, such as its potential for abuse and toxicity. Researchers should exercise caution when handling and administering 1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate, and should follow proper safety protocols.
将来の方向性
There are several future directions for 1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate research. One potential direction is to investigate the long-term effects of 1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate use on the brain and behavior. Another direction is to explore the potential therapeutic applications of 1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate, such as for the treatment of depression or attention deficit hyperactivity disorder. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate and its interactions with various receptors in the brain.
合成法
The synthesis of 1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate involves the reaction of 1-(4-methylbenzyl)piperazine with 3-methylcyclohexanone in the presence of a reducing agent and an acid catalyst. The resulting product is then treated with oxalic acid to form the oxalate salt of 1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate. The purity and yield of 1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate can be improved by using various purification techniques such as recrystallization and chromatography.
科学的研究の応用
1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate has been studied for its potential use in various scientific fields such as neuroscience, pharmacology, and toxicology. In neuroscience, 1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate has been shown to enhance dopamine and norepinephrine release in the brain, which may contribute to its stimulant effects. In pharmacology, 1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate has been tested for its ability to bind to various receptors such as serotonin and adrenergic receptors. In toxicology, 1-(4-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate has been evaluated for its acute and chronic toxicity in animal models.
特性
IUPAC Name |
1-(3-methylcyclohexyl)-4-[(4-methylphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2.C2H2O4/c1-16-6-8-18(9-7-16)15-20-10-12-21(13-11-20)19-5-3-4-17(2)14-19;3-1(4)2(5)6/h6-9,17,19H,3-5,10-15H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYLDICYCSCMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)CC3=CC=C(C=C3)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylcyclohexyl)-4-[(4-methylphenyl)methyl]piperazine;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5144818.png)

![N-methyl-N-(2-pyrazinylmethyl)-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5144829.png)
![4-[5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5144837.png)

![3-[(2,3-dichlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5144855.png)
![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B5144862.png)


![ethyl 5-acetyl-4-methyl-2-{[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5144886.png)
![2-methyl-N-[2-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5144890.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide](/img/structure/B5144898.png)
![2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5144902.png)
